molecular formula C11H21NO3 B2725213 Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate CAS No. 2031268-67-2

Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate

Cat. No.: B2725213
CAS No.: 2031268-67-2
M. Wt: 215.293
InChI Key: FQLWNKBKAOWIOM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C11H21NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and methoxymethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a building block in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
  • 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate

Uniqueness

Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the methoxymethyl group allows for versatile chemical modifications, while the tert-butyl group enhances the compound’s stability and resistance to hydrolysis.

Properties

IUPAC Name

tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-14-4)6-5-7-12-11/h12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLWNKBKAOWIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCN1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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